molecular formula C15H24ClN3O2 B2728568 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride CAS No. 2253638-64-9

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride

Cat. No. B2728568
CAS RN: 2253638-64-9
M. Wt: 313.83
InChI Key: ZJMSCYQQWAOIOI-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253638-64-9 . It has a molecular weight of 313.83 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 313.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I consulted.

Scientific Research Applications

1. Neuropharmacology and Psychiatric Disorder Treatments

Research into various piperazine derivatives highlights their potential applications in neuropharmacology, particularly in the treatment of psychiatric disorders such as anxiety, depression, and insomnia. For instance, a study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy demonstrates the therapeutic potential of piperazine derivatives for anxiety and mood disorders. These compounds have been evaluated for their ability to achieve significant brain receptor occupancy, indicating their relevance in developing treatments for these conditions (Rabiner et al., 2002).

2. Sleep Disorders

The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment, were studied in humans. This research underscores the importance of understanding the pharmacokinetics of such compounds, which is critical for developing effective sleep disorder treatments (Renzulli et al., 2011).

3. Psychoactive Substance Effects

Studies on the subjective and physiological effects of piperazine derivatives, such as Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), provide insight into their impact on human subjects. These compounds have been investigated for their potential stimulant effects and their use as 'party pills,' contributing to the understanding of their psychoactive properties (Lin et al., 2011).

4. Metabolism and Excretion

Research into the metabolism and excretion of various piperazine compounds helps in understanding their pharmacokinetics and safety profile. For example, the metabolism of Zipeprol in humans and animals has been studied to comprehend how these compounds are processed by the body, providing essential data for their therapeutic use (Constantin & Pognat, 1978).

5. Prevalence and Detection

The prevalence of new psychoactive substances, including piperazine derivatives, has been researched to understand their distribution and usage patterns. Such studies are crucial for developing effective drug monitoring and control strategies (Rust et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMSCYQQWAOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride

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